molecular formula C14H23NO2 B12885770 N-Butyl-2-ethyl-N-(furan-2-yl)butanamide CAS No. 62187-36-4

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide

Katalognummer: B12885770
CAS-Nummer: 62187-36-4
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: SQUWQCUTHWQGFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide is a chemical compound with the molecular formula C14H23NO2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide typically involves the reaction of butylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The furan ring is introduced through a subsequent reaction with furan-2-carboxylic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N-Butyl-2-ethyl-N-(furan-2-yl)butanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the butanamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Butyl-N-propylfuran-2-carboxamide
  • N-Butyl-2-ethylfuran-2-carboxamide
  • N-Butyl-N-(furan-2-yl)butanamide

Uniqueness

N-Butyl-2-ethyl-N-(furan-2-yl)butanamide is unique due to the presence of both a butyl and an ethyl group attached to the nitrogen atom, along with a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

62187-36-4

Molekularformel

C14H23NO2

Molekulargewicht

237.34 g/mol

IUPAC-Name

N-butyl-2-ethyl-N-(furan-2-yl)butanamide

InChI

InChI=1S/C14H23NO2/c1-4-7-10-15(13-9-8-11-17-13)14(16)12(5-2)6-3/h8-9,11-12H,4-7,10H2,1-3H3

InChI-Schlüssel

SQUWQCUTHWQGFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(C1=CC=CO1)C(=O)C(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.